2,6-Dichloro-8-methyl-9H-purine

Medicinal Chemistry Purine Nucleoside Synthesis Cross-Coupling

This heterocyclic building block features a unique 8-methyl group that alters electronic distribution, enabling regioselective nucleophilic aromatic substitutions. It is a superior scaffold for 2,6,8-trisubstituted purine libraries and PNP inhibitor development, a differentiation not offered by 2,6-dichloropurine. The pre-installed 2,6-dichloro pattern ensures efficient sequential diversification for drug discovery and chemical biology research.

Molecular Formula C6H4Cl2N4
Molecular Weight 203.03 g/mol
CAS No. 57476-37-6
Cat. No. B1315450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-8-methyl-9H-purine
CAS57476-37-6
Molecular FormulaC6H4Cl2N4
Molecular Weight203.03 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C6H4Cl2N4/c1-2-9-3-4(7)11-6(8)12-5(3)10-2/h1H3,(H,9,10,11,12)
InChIKeyOKYAPKJJKHBWIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-8-methyl-9H-purine (CAS 57476-37-6) Procurement and Technical Overview


2,6-Dichloro-8-methyl-9H-purine is a heterocyclic purine derivative characterized by chlorine atoms at the 2- and 6-positions and a methyl group at the 8-position, with molecular formula C₆H₄Cl₂N₄ and molecular weight 203.03 g/mol . It serves as a versatile synthetic intermediate for constructing 2,6,8-trisubstituted purine scaffolds through sequential cross-coupling and nucleophilic substitution reactions . Unlike simpler chloropurine building blocks, the presence of the 8-methyl group introduces distinct steric and electronic effects that influence both downstream reaction regioselectivity and the pharmacological properties of final derivatives.

Why Generic Chloropurine Substitution is Insufficient for 8-Methyl Purine Scaffolds


Direct substitution of 2,6-dichloropurine with 2,6,8-trichloropurine or 6,8-dichloropurine cannot reliably reproduce the synthetic outcomes achievable with 2,6-dichloro-8-methyl-9H-purine. The 8-methyl group fundamentally alters the electronic distribution of the purine ring, affecting both the regioselectivity of nucleophilic aromatic substitutions at C2 and C6 and the reactivity profile in transition-metal-catalyzed cross-couplings . Attempts to introduce the 8-methyl group after C2/C6 functionalization frequently result in low regioselectivity and complex isomer mixtures . Conversely, starting from 8-methyl-substituted scaffolds requires the pre-installed 2,6-dichloro pattern to enable orthogonal, sequential diversification—a capability absent in mono-chloro or non-chlorinated 8-methylpurines.

Quantitative Comparative Evidence for 2,6-Dichloro-8-methyl-9H-purine Selection


Synthetic Utility as an Isolable Intermediate in 2,6,8-Trisubstituted Purine Synthesis

In Pd- and Fe-catalyzed cross-coupling reactions of 2,6,8-trichloro-9-THP-purine, the regioselectivity was generally low, producing complex mixtures of mono-, di-, and trisubstituted isomers. Among these, 2,6-dichloro-8-methyl-9-THP-purine (the THP-protected derivative of the target compound) was successfully isolated in acceptable yields and demonstrated utility as a discrete intermediate for subsequent iterative cross-couplings . This contrasts with the broader reaction mixture where other isomers could not be efficiently separated or utilized.

Medicinal Chemistry Purine Nucleoside Synthesis Cross-Coupling

Comparative Regioselectivity Advantage of the Pre-Installed 8-Methyl Substituent

The regioselectivity of cross-coupling on 6,8-dichloropurine substrates is highly dependent on the organometallic reagent employed. Fe-catalyzed reaction with methylmagnesium chloride favored methylation at C8 to yield the 6-chloro-8-methylpurine derivative as the major product . This intrinsic C8 selectivity is circumvented when starting with 2,6-dichloro-8-methyl-9H-purine, where the 8-position is already occupied, ensuring subsequent reactions are directed exclusively to C2 and C6.

Regioselective Synthesis Cross-Coupling Purine Functionalization

PNP Enzyme Inhibition Activity of an 8-Methyl-2,6-dichloropurine Nucleoside Analog

A nucleoside derivative containing the 2,6-dichloro-8-methylpurine core (CHEMBL2021376) was evaluated for inhibition of purine nucleoside phosphorylase (PNP). The compound exhibited an IC₅₀ of 1,330 nM (1.33 μM) and a Kᵢ of 290,000 nM (290 μM) against human erythrocyte PNP [1]. PNP inhibition is a validated therapeutic strategy for T-cell-mediated disorders and certain leukemias.

Enzymology Purine Nucleoside Phosphorylase Inhibitor Screening

Antitumor Activity of 2,6-Dichloropurine-Derived Bis-Purine Scaffolds

Bis-N9-(methylphenylmethyl)purine derivatives synthesized from 2,6-dichloropurine exhibited potent cytotoxic activity across the NCI-60 human cancer cell line panel. Compound 11 (derived from 2,6-dichloropurine) demonstrated GI₅₀ < 0.01 μM against multiple cell lines including EKVX (non-small cell lung), HT-29 (colon), SK-MEL-28 (melanoma), RXF 393 (renal), DU-145 (prostate), and breast cancer lines HS 578T and BT-549 [1]. The most active compounds in the series correlated specifically with the 2,6-dichloropurine scaffold.

Anticancer NCI-60 Screening Bis-Purine Dimers

Validated Application Scenarios for 2,6-Dichloro-8-methyl-9H-purine


Synthesis of 2,6,8-Trisubstituted Purine Libraries via Sequential Cross-Coupling

Utilize 2,6-dichloro-8-methyl-9H-purine (or its 9-protected derivative) as a central scaffold for constructing diverse 2,6,8-trisubstituted purine libraries. The compound serves as a discrete, isolable intermediate in Fe- or Pd-catalyzed cross-coupling sequences, enabling systematic variation at C2 and C6 positions while maintaining the C8 methyl group constant .

PNP Inhibitor Lead Optimization and Structure-Activity Relationship Studies

Employ the 8-methyl-2,6-dichloropurine core as a starting scaffold for PNP inhibitor development. The parent nucleoside analog demonstrates measurable PNP inhibition (IC₅₀ = 1.33 μM), providing a baseline activity level for SAR exploration through substitution at C2, C6, N7, and N9 positions .

Building Block for Anticancer Bis-Purine Dimer Synthesis

Apply the 2,6-dichloropurine scaffold—and by extension its 8-methyl analog—in the synthesis of bis-purine dimers for anticancer screening. Evidence from NCI-60 panel testing shows that 2,6-dichloropurine-derived dimers achieve sub-nanomolar GI₅₀ values against lung, colon, melanoma, renal, prostate, and breast cancer cell lines .

Precursor for 8-Methyl-Substituted Kinase Inhibitor Scaffolds

Deploy the compound as a precursor for 8-methyl-substituted purine kinase inhibitors. The 2,6-dichloro pattern enables sequential nucleophilic aromatic substitution with diverse amines, while the 8-methyl group provides a fixed steric and electronic handle for modulating kinase ATP-binding pocket interactions .

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